molecular formula C11H10F4O B14788623 (3,4-Bis(difluoromethyl)phenyl)propanal

(3,4-Bis(difluoromethyl)phenyl)propanal

Katalognummer: B14788623
Molekulargewicht: 234.19 g/mol
InChI-Schlüssel: MKQOALNIKNENLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Bis(difluoromethyl)phenyl)propanal is a chemical compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Bis(difluoromethyl)phenyl)propanal typically involves the introduction of difluoromethyl groups to a phenyl ring followed by the addition of a propanal group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto a phenyl precursor. This is followed by a series of reactions to attach the propanal group under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using specialized equipment and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Bis(difluoromethyl)phenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,4-Bis(difluoromethyl)phenyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3,4-Bis(difluoromethyl)phenyl)propanal involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,4-Bis(difluoromethyl)phenyl)propanal is unique due to the presence of two difluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H10F4O

Molekulargewicht

234.19 g/mol

IUPAC-Name

3-[3,4-bis(difluoromethyl)phenyl]propanal

InChI

InChI=1S/C11H10F4O/c12-10(13)8-4-3-7(2-1-5-16)6-9(8)11(14)15/h3-6,10-11H,1-2H2

InChI-Schlüssel

MKQOALNIKNENLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCC=O)C(F)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.